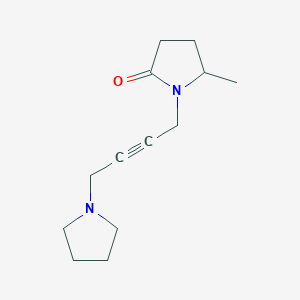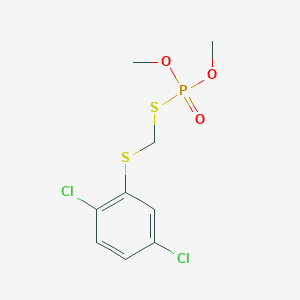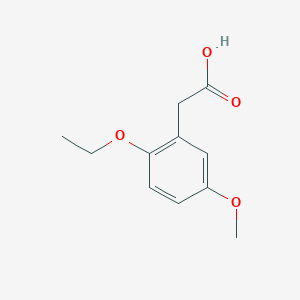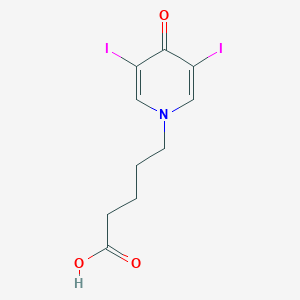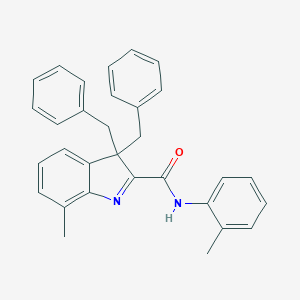
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide, also known as DBIMC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the indole class of compounds and has a unique chemical structure that makes it an interesting target for drug development.
Wirkmechanismus
The mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide is not fully understood. However, studies have shown that it acts on various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a signaling pathway that plays a key role in cell growth and survival.
Biochemische Und Physiologische Effekte
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its unique chemical structure, which makes it an interesting target for drug development. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have a variety of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to develop new analogs of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide that have improved solubility and bioavailability. Additionally, future studies could focus on the mechanism of action of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide and how it interacts with cellular pathways.
Synthesemethoden
The synthesis of 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of 2-methylbenzaldehyde with aniline to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with 7-methylindole-2-carboxylic acid to form the final product, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. Studies have also shown that 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide has been shown to have neuroprotective properties and has the potential to be used in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
18391-99-6 |
|---|---|
Produktname |
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide |
Molekularformel |
C31H28N2O |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
3,3-dibenzyl-7-methyl-N-(2-methylphenyl)indole-2-carboxamide |
InChI |
InChI=1S/C31H28N2O/c1-22-12-9-10-19-27(22)32-30(34)29-31(20-24-14-5-3-6-15-24,21-25-16-7-4-8-17-25)26-18-11-13-23(2)28(26)33-29/h3-19H,20-21H2,1-2H3,(H,32,34) |
InChI-Schlüssel |
ONAPJGJWLYKECU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(C(=N2)C(=O)NC3=CC=CC=C3C)(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonyme |
3,3-Dibenzyl-7-methyl-N-(o-tolyl)-3H-indole-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



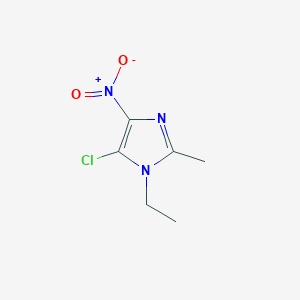
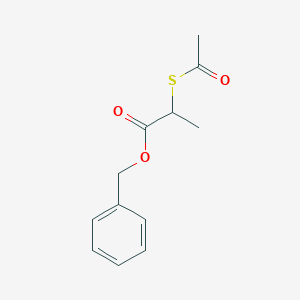
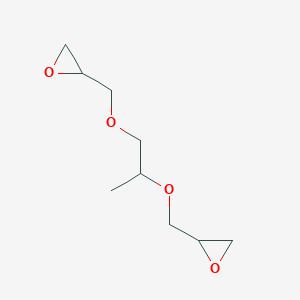
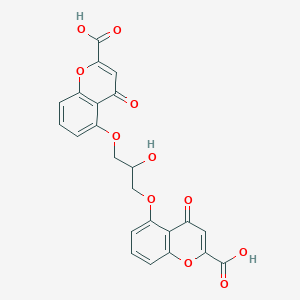
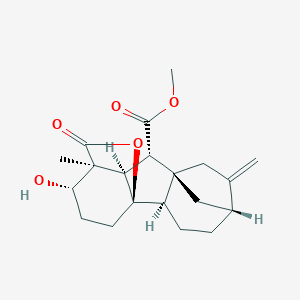
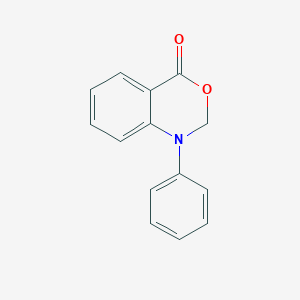
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
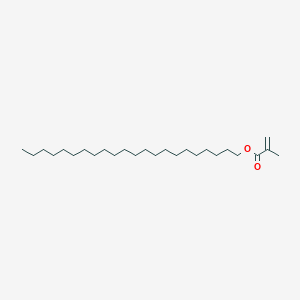
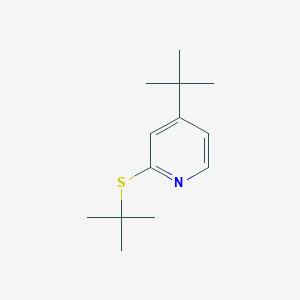
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
